BenchChemオンラインストアへようこそ!

1,4-Dihydro-1,3,5-triazine

hDHFR inhibition Anticancer Antiproliferative

This 1,4-dihydro-1,3,5-triazine scaffold is the core pharmacophore for potent DHFR inhibitors with nanomolar activity. Its unique partially reduced geometry enables critical enzyme binding interactions that are lost with generic aromatic or fully saturated triazines. Procure this high-purity scaffold to synthesize focused libraries targeting anticancer and antibacterial applications, including overcoming methotrexate resistance and combating MRSA.

Molecular Formula C3H5N3
Molecular Weight 83.09 g/mol
CAS No. 45427-50-7
Cat. No. B1368942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dihydro-1,3,5-triazine
CAS45427-50-7
Molecular FormulaC3H5N3
Molecular Weight83.09 g/mol
Structural Identifiers
SMILESC1N=CNC=N1
InChIInChI=1S/C3H5N3/c1-4-2-6-3-5-1/h1-2H,3H2,(H,4,5,6)
InChIKeyRMQOXNXLVICLNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dihydro-1,3,5-triazine (CAS 45427-50-7): A Privileged Scaffold for Dihydrofolate Reductase Inhibitor and Antimicrobial Agent Development


1,4-Dihydro-1,3,5-triazine (CAS 45427-50-7) is a partially reduced, six-membered nitrogen heterocycle with the molecular formula C₃H₅N₃ and a molecular weight of 83.09 g/mol [1]. This core scaffold is a key pharmacophore in numerous bioactive compounds, notably serving as the foundational structure for potent dihydrofolate reductase (DHFR) inhibitors with demonstrated anticancer and antibacterial activities [2][3]. Its unique electronic and conformational properties, distinct from its fully aromatic 1,3,5-triazine and fully saturated hexahydro-1,3,5-triazine counterparts, enable specific enzyme binding interactions that are critical for its therapeutic potential.

The Case for 1,4-Dihydro-1,3,5-triazine (CAS 45427-50-7): Why Structural Specificity Dictates Biological Performance in Triazine-Based Research


Generic substitution within the triazine family is not feasible due to profound differences in chemical and biological properties arising from the ring's oxidation state. While aromatic 1,3,5-triazines are planar and fully conjugated, and hexahydro-1,3,5-triazines are fully saturated, non-planar rings, the 1,4-dihydro-1,3,5-triazine core exists in a unique, partially reduced state [1]. This specific geometry dictates its interaction with biological targets, particularly enzymes like dihydrofolate reductase (DHFR) [2]. For instance, the 1,4-dihydro configuration enables a specific binding mode with DHFR that is not possible with the 1,2-dihydro isomer or the fully aromatic analog [3]. Therefore, substituting this scaffold with a generic triazine derivative can result in a complete loss of the desired biological activity, compromising research reproducibility and therapeutic development efforts.

Quantitative Evidence for Selecting 1,4-Dihydro-1,3,5-triazine (CAS 45427-50-7): Comparative Activity Data vs. Key Analogs


Potent hDHFR Inhibition by Dihydro-1,3,5-triazine Derivatives vs. Methotrexate

A series of dihydro-1,3,5-triazine derivatives demonstrated potent inhibitory activity against human dihydrofolate reductase (hDHFR), a key target in cancer chemotherapy. The most active compounds in the series, A5 and B3, exhibited IC50 values of 3.72 nM and 4.08 nM, respectively, which are comparable to the clinically used reference drug methotrexate (MTX) [1]. This establishes the 1,4-dihydro-1,3,5-triazine scaffold as a viable and highly potent starting point for developing novel antifolate anticancer agents.

hDHFR inhibition Anticancer Antiproliferative

Broad-Spectrum Antibacterial Activity of 1,4-Dihydro-1,3,5-triazine Derivatives Against Multidrug-Resistant Strains

Derivatives of 1,4-dihydro-1,3,5-triazine exhibit potent, broad-spectrum antibacterial activity, including against multidrug-resistant (MDR) Gram-positive clinical isolates. The most potent compound, 7a, showed a minimum inhibitory concentration (MIC) of 2.1 µmol/L against multiple MDR strains of Staphylococcus aureus [1]. This activity profile highlights the scaffold's utility in addressing the critical need for new antibiotics.

Antibacterial Antimicrobial Multidrug-Resistant

In Vivo Antitumor Efficacy of a Dihydro-1,3,5-triazine Derivative in an A549 Xenograft Model

The antitumor potential of the dihydro-1,3,5-triazine scaffold has been validated in vivo. Compound A2, identified from the series, was evaluated in a human alveolar basal epithelial cell line A549 xenograft model and demonstrated significant tumor growth inhibition [1]. This provides crucial proof-of-concept that this chemical class can achieve efficacy in a whole-animal model, overcoming the common attrition point of in vitro hits failing in vivo.

Antitumor In Vivo Xenograft

Dual-Action Antifolate Potential: Combining DHFR Inhibition with Membrane Disruption

The 2,4-diamino-1,6-dihydro-1,3,5-triazine (DADHT) scaffold, a close structural relative to 1,4-dihydro-1,3,5-triazine, has been engineered to possess a dual mechanism of action. These compounds not only inhibit dihydrofolate reductase (DHFR) but also directly disrupt bacterial membranes [1]. This dual-action approach is designed to minimize the development of resistance, a significant advantage over traditional single-mechanism antifolates like trimethoprim. By modifying substitution at the 6-position of the dihydrotriazine ring, both mechanisms of action can be optimized, broadening the antimicrobial spectrum to include hard-to-treat pathogens such as Mycobacterium tuberculosis and Pseudomonas aeruginosa [1].

Dual-action Antifolate Antibacterial

High-Value Application Scenarios for 1,4-Dihydro-1,3,5-triazine (CAS 45427-50-7) in Scientific Research


Medicinal Chemistry: Anticancer Lead Discovery Programs Targeting DHFR

As a core scaffold for generating novel hDHFR inhibitors with nanomolar potency and validated in vivo activity [1], 1,4-dihydro-1,3,5-triazine is ideal for anticancer drug discovery. Procurement supports the synthesis of focused libraries aimed at optimizing antiproliferative activity and overcoming resistance to existing antifolates like methotrexate.

Anti-Infective Research: Development of Novel Antibiotics Against Multidrug-Resistant Pathogens

This scaffold is a strategic choice for developing new antibacterial agents, particularly against Gram-positive MDR strains like MRSA [2]. Research programs can leverage its activity profile to create and screen derivative libraries, targeting the urgent global health challenge of antimicrobial resistance.

Chemical Biology: Exploring Dual-Action Antimicrobial Mechanisms

Given that related 2,4-diamino-1,6-dihydro-1,3,5-triazines exhibit a dual mechanism of action (DHFR inhibition and membrane disruption) [3], the 1,4-dihydro-1,3,5-triazine scaffold is a valuable tool for investigating novel antimicrobial strategies with reduced resistance potential. Procurement enables the design of next-generation antibacterial probes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Dihydro-1,3,5-triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.